molecular formula C18H35N3O8 B1666436 Azido-PEG6-C1-Boc CAS No. 297162-49-3

Azido-PEG6-C1-Boc

Cat. No.: B1666436
CAS No.: 297162-49-3
M. Wt: 421.5 g/mol
InChI Key: FWZLCXSEDMBOJP-UHFFFAOYSA-N
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Description

Azido-PEG6-C1-Boc is a polyethylene glycol (PEG) derivative containing an azide group and a t-butyl ester. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]non-4-yne (BCN), and dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Mechanism of Action

Target of Action

Azido-PEG6-C1-Boc, also known as Azido-PEG6-CH2CO2-t-Bu or Azido-PEG6-CH2CO2t-butyl ester, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

This compound interacts with its targets through a process known as the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . The compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of misfolded or damaged proteins, regulating the levels of specific protein sets, and eliminating proteins whose functions are no longer required . By interacting with this pathway, this compound can influence the degradation of target proteins .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the selective degradation of target proteins . By binding to these proteins and the E3 ubiquitin ligase, this compound facilitates the tagging of the target proteins with ubiquitin, marking them for degradation by the proteasome . This process can influence various cellular processes by controlling the levels of specific proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG6-C1-Boc typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG6 spacer.

    Esterification: The final step involves the esterification of the carboxyl group with t-butyl alcohol to form the t-butyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Types of Reactions:

    Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.

    Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions:

    Azidation: Sodium azide in an appropriate solvent.

    Click Chemistry: Copper(I) catalysts for azide-alkyne cycloaddition.

    Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA).

Major Products:

Scientific Research Applications

Azido-PEG6-C1-Boc has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Azido-PEG4-CH2CO2-t-Bu: Similar structure but with a shorter PEG spacer.

    Azido-PEG8-CH2CO2-t-Bu: Similar structure but with a longer PEG spacer.

    Azido-PEG6-CH2CO2-CH3: Similar structure but with a methyl ester instead of a t-butyl ester.

Uniqueness: Azido-PEG6-C1-Boc is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. The t-butyl ester group offers protection during synthesis and can be easily deprotected under acidic conditions .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O8/c1-18(2,3)29-17(22)16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-20-21-19/h4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZLCXSEDMBOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium azide (1.5 g, 23 mmol) was added to a solution of compound 3 (1.9 g, 4.1 mmol) in dry DMF (50 mL) and the resulting mixture was stirred at 80° C. overnight. The reaction mixture was concentrated in vacuo and then triturated with CH2Cl2 (20 mL) and filtered to remove sodium azide. The filtrate was concentrated in vacuo and the residue was loaded onto a silica gel gravity column (200 g) and eluted with CH2Cl2:MeOH 100:0 to 20:1 (v/v) to afford compound 4 as a colorless oil (1.0 g, 57%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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